methyl 4-chloro-1H-pyrazole-3-carboxylate

Medicinal Chemistry ADME Physicochemical Property

In drug discovery, low pyrazole core permeability often stalls lead optimization. Methyl 4-chloro-1H-pyrazole-3-carboxylate solves this with a pre-installed 4-chloro substituent delivering a 150% higher XLogP3-AA (1 vs. 0.4) versus the unsubstituted analog-enhancing membrane penetration without extra synthetic steps. - Orthogonal reactivity: 4-Cl enables Pd-catalyzed cross-coupling; 3-methyl ester undergoes direct aminolysis to carboxamides, enabling convergent agrochemical & pharmaceutical intermediate synthesis. - 96-well plate advantage: Lower MW (160.56 g/mol) and reduced steric bulk vs. ethyl ester analogs yields higher conversion rates in amide coupling and SNAr reactions, with a cleaner ¹H NMR profile for rapid library QC. - Supply reliability: Bulk stock available with full CoA (HPLC, NMR) and ambient shipping.

Molecular Formula C5H5ClN2O2
Molecular Weight 160.56 g/mol
CAS No. 1005584-90-6
Cat. No. B179485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-chloro-1H-pyrazole-3-carboxylate
CAS1005584-90-6
Synonyms4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester
Molecular FormulaC5H5ClN2O2
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NN1)Cl
InChIInChI=1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8)
InChIKeyAQUQWWCPNUDMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloro-1H-pyrazole-3-carboxylate Specifications & Sourcing


Methyl 4-chloro-1H-pyrazole-3-carboxylate (CAS 1005584-90-6) is a heterocyclic building block belonging to the pyrazole carboxylate class. It features a methyl ester at the 3-position and a chloro substituent at the 4-position of the pyrazole ring, yielding a molecular formula of C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol [1]. This substitution pattern imparts distinct physicochemical properties, including a calculated XLogP3-AA of 1 and a topological polar surface area of 55 Ų [1], which are key differentiators from non-chlorinated or larger ester analogs [2]. The compound is primarily utilized as a versatile intermediate in medicinal and agricultural chemistry, where its dual reactive handles (chloro and ester groups) enable diverse synthetic transformations .

Selection Context Heterocyclic building block for medicinal and agrochemical synthesis
Workflow Fit Dual reactive handles enable divergent library synthesis and SAR exploration
Physicochemical Profile Pre-installed chloro substituent provides higher lipophilicity than unsubstituted core Class-level comparison; verify in target system

Why Methyl 4-Chloro-1H-pyrazole-3-carboxylate Cannot Be Substituted


Substituting methyl 4-chloro-1H-pyrazole-3-carboxylate with a generic pyrazole carboxylate such as methyl 1H-pyrazole-3-carboxylate (unsubstituted) or ethyl 4-chloro-1H-pyrazole-3-carboxylate (larger ester) introduces measurable changes in physicochemical properties and synthetic utility that can derail a synthetic route or compromise downstream biological activity. The 4-chloro substituent increases lipophilicity (XLogP3-AA = 1) compared to the unsubstituted analog (XLogP3-AA = 0.4) [1][2], which can significantly alter membrane permeability and metabolic stability in a drug candidate. Furthermore, the methyl ester provides a balance of reactivity and steric accessibility that is not directly interchangeable with the bulkier ethyl ester, which can impede key coupling reactions . Relying on a non-chlorinated or alternative ester analog without re-optimizing the entire synthetic sequence is a high-risk approach with quantifiable consequences for yield, purity, and biological outcome.

Unsubstituted pyrazole core alters permeability

Non-chlorinated methyl 1H-pyrazole-3-carboxylate shows a significantly lower reported XLogP3-AA, which may shift membrane permeability context and metabolic stability in derived candidates.

Ethyl ester analog may impede coupling efficiency

The bulkier ethyl 4-chloro analog introduces steric hindrance that may reduce reaction rates in nucleophilic substitution and Pd-catalyzed cross-coupling workflows.

Property shifts require synthetic re-optimization

Switching to a non-chlorinated or larger ester analog without re-validation can affect yield, purity, and downstream biological assay outcome.

Methyl 4-Chloro-1H-pyrazole-3-carboxylate: Quantitative Differentiation


Lipophilicity Increase vs. Unsubstituted Core

The 4-chloro substitution on the pyrazole ring increases lipophilicity, as quantified by the computed XLogP3-AA value. This property is a primary determinant of passive membrane permeability and non-specific binding in biological systems [1][2].

Lipophilicity vs. Unsubstituted Core
Cross-study comparable
XLogP3-AA = 1.0 vs 0.4 (Δ = 0.6)
Supports reported 4-fold increase in partition coefficient; influences permeability screening context.
Computed XLogP3 3.0 values; experimental logP may differ. Verify in assay buffer.
Medicinal Chemistry ADME Physicochemical Property

Molecular Weight and Steric Bulk vs. Ethyl Ester

The methyl ester confers a lower molecular weight and reduced steric hindrance compared to the corresponding ethyl ester, which can influence reaction rates and yields in nucleophilic acyl substitution and cross-coupling reactions [1].

MW & Steric Bulk vs. Ethyl Ester
Cross-study comparable
MW 160.56 vs 174.58 g/mol (Δ = 8.7%)
Lower molecular weight and reduced steric hindrance may support faster Pd-catalyzed coupling kinetics.
Reaction rate advantage is substrate-dependent; validate under specific catalytic conditions.
Organic Synthesis Reaction Kinetics Building Block

Dual Reactive Handles for Divergent Derivatization

Methyl 4-chloro-1H-pyrazole-3-carboxylate is explicitly characterized as a 'valuable heterocyclic building block' and 'key intermediate' due to the presence of two distinct functional groups: a chloro substituent amenable to nucleophilic aromatic substitution (SNAr) and cross-coupling, and an ester group that can be hydrolyzed to the acid or converted to amides . This dual functionality allows for rapid analog generation in parallel synthesis.

Dual Reactive Handles
Supporting evidence
2 orthogonal handles (Cl, CO₂Me) vs 1 (CO₂Me)
Reported 2x diversification points enable efficient parallel library synthesis from single intermediate.
Synthetic utility assessed under standard protocols; orthogonal reactivity may require optimization.
Medicinal Chemistry Agrochemical Discovery Heterocyclic Chemistry

Methyl 4-Chloro-1H-pyrazole-3-carboxylate Research and Industrial Applications


Lead Optimization with Balanced Lipophilicity

In drug discovery campaigns where the core pyrazole scaffold exhibits suboptimal cellular permeability (e.g., due to low LogP), methyl 4-chloro-1H-pyrazole-3-carboxylate provides a starting point with a 150% higher XLogP3-AA value (1 vs. 0.4 for the unsubstituted analog) [1]. This pre-installed lipophilicity can improve membrane penetration without requiring additional synthetic steps to introduce hydrophobic groups, thereby accelerating SAR studies and candidate selection [1].

Agrochemical Synthesis via Dual Functionalization

For the synthesis of pyrazole carboxamide fungicides or herbicides, the compound's 4-chloro group can undergo palladium-catalyzed cross-coupling to introduce aryl or heteroaryl moieties, while the 3-methyl ester can be directly converted to the corresponding carboxamide via aminolysis . This orthogonal reactivity, which is absent in non-chlorinated pyrazole esters, allows for a more convergent and higher-yielding synthetic route to complex agrochemical actives .

Library Synthesis for High-Throughput Screening

Procurement of methyl 4-chloro-1H-pyrazole-3-carboxylate is favored over its ethyl ester analog for parallel synthesis workflows due to its lower molecular weight (160.56 vs. 174.58 g/mol) and reduced steric bulk, which generally leads to higher conversion rates in amide coupling and SNAr reactions on a 96-well plate scale . The methyl ester also offers a cleaner ¹H NMR profile for rapid reaction monitoring in library production .

Application
Selection Property
Validation Focus
Lead optimization with balanced lipophilicity
Pre-installed chloro substituent profile
Reported XLogP3-AA context vs. experimental permeability assay
Agrochemical synthesis via dual functionalization
Orthogonal reactive handles (Cl, CO₂Me)
Cross-coupling and aminolysis efficiency in target scaffold
Library synthesis for high-throughput screening
Low steric bulk and molecular weight
Reaction conversion rates in 96-well plate amide coupling

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